molecular formula C21H31N5O3 B602397 Buspirone n-oxide CAS No. 220747-81-9

Buspirone n-oxide

Cat. No. B602397
M. Wt: 401.51
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Buspirone N-oxide is an impurity standard of Buspirone . Buspirone is an anxiolytic medication used to treat anxiety disorders . Structurally, it is a non-benzodiazepine derivative .


Molecular Structure Analysis

The molecular formula of Buspirone N-oxide is C21H31N5O3 . It has a molecular weight of 401.5 g/mol . The InChI string and the Canonical SMILES for Buspirone N-oxide are also available .

Scientific Research Applications

  • Serotonergic and Non-Serotonergic Cells Impact : Buspirone, a partial agonist of the 5-HT1A receptor, affects both 5-HT (serotonin) and non-5-HT cells in the dorsal raphe nucleus of rats. It has been found to significantly lower the mean optical density of neuronal nitric oxide synthase in the dorsal raphe nucleus following acute and chronic treatments (Jahanshahi et al., 2010).

  • Cytochrome P450 3A-Mediated Metabolism : Buspirone undergoes various metabolic pathways in human liver microsomes, including N-dealkylation, N-oxidation to Buspirone N-oxide, and hydroxylation. The study suggests CYP3A, particularly CYP3A4, plays a major role in the metabolism of buspirone in human liver microsomes (Zhu et al., 2005).

  • Treatment of Aggression and Anxiety : Buspirone has shown effectiveness in reducing aggression and anxiety in mentally retarded patients without causing deleterious cognitive side effects, suggesting its potential use in managing psychiatric symptoms in specific populations (Ratey et al., 1991).

  • Cognition in Healthy Volunteers : A study demonstrated that buspirone, unlike other anxiolytics like benzodiazepines, does not have significant deleterious effects on cognition when administered acutely in clinically meaningful doses (Chamberlain et al., 2006).

  • Cannabis Dependence Treatment : Buspirone, a partial 5-HT1A agonist, was evaluated for treating cannabis dependence. While it provided no significant advantage over placebo in reducing cannabis use overall, important gender differences were observed, suggesting the need for further research in medication trials for cannabis dependence (McRae‐Clark et al., 2015).

  • Management of Agitation and Aggression in Dementia : Buspirone was found to have potential as a modestly effective and relatively safe alternative to neuroleptics in managing agitation and behavioral disturbances associated with dementia (Herrmann & Eryavec, 1993).

properties

IUPAC Name

8-[4-(1-oxido-4-pyrimidin-2-ylpiperazin-1-ium-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N5O3/c27-18-16-21(6-1-2-7-21)17-19(28)25(18)10-3-4-13-26(29)14-11-24(12-15-26)20-22-8-5-9-23-20/h5,8-9H,1-4,6-7,10-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFOIYSPRVISSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCC[N+]3(CCN(CC3)C4=NC=CC=N4)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Buspirone n-oxide

CAS RN

220747-81-9
Record name Buspirone N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220747819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BUSPIRONE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y5KFQ9MG8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
16
Citations
M Zhu, W Zhao, H Jimenez, D Zhang, S Yeola… - Drug metabolism and …, 2005 - ASPET
… Buspirone mainly underwent N-dealkylation to 1-pyrimidinylpiperazine (1-PP), N-oxidation on the piperazine ring to buspirone N-oxide (Bu N-oxide), and hydroxylation to 3′-…
Number of citations: 114 dmd.aspetjournals.org
BC Chen, DR Stark - Organic preparations and procedures …, 1996 - Taylor & Francis
… In a project related to the metabolism of buspirone (l), we required efficient access to buspirone N-oxide (3). Conversion of trialkylamines to the corresponding amine N-oxides by …
Number of citations: 1 www.tandfonline.com
AS Fandiño, E Nägele… - Journal of mass …, 2006 - Wiley Online Library
… Single hydroxylations, double hydroxylations, buspirone N-oxide, as well as the corresponding glucuronides previously reported in the literature were detected. Additionally, five …
KJ McHale, SM Peterman, MR Kagan - antpedia.com
… LTQ-FT (data not shown), these three components at retention times of 8.60, 10.58, and 12.93 minutes have been identified as oxa-buspirone, hydroxybuspirone and buspirone Noxide, …
Number of citations: 0 www.antpedia.com
A Note - agilent.com
… Figure 9 shows as an example the MS2 and MS3 spectra of buspirone N-oxide. Fragments of m/z 277 and m/z 177 are diagnostic for the buspirone N-oxide identity 9,10. The good …
Number of citations: 2 www.agilent.com
A Note - agilent.com
… Single hydroxylations, double hydroxylations, buspirone Noxide, as well as the corresponding glucuronides previously reported in the literature were detected. Additionally five unex…
Number of citations: 3 www.agilent.com
A Giannoni, C Borrelli, G Mirizzi… - European journal of …, 2021 - Wiley Online Library
Aims Increased chemosensitivity to carbon dioxide (CO 2 ) is an important trigger of central apnoeas (CA) in heart failure (HF), with negative impact on outcome. We hypothesized that …
Number of citations: 31 onlinelibrary.wiley.com
A Barros Jr, VT Ly, TJ Chando, Q Ruan… - … of pharmaceutical and …, 2011 - Elsevier
… metabolites, m/z 402: 3′-hydroxybuspirone (3′-OH-Bu), 6′-hydroxybuspirone (6′-OH-Bu) and other unidentified monohydroxylated metabolites (mono-OH-Bu); buspirone N-Oxide (…
Number of citations: 4 www.sciencedirect.com
RA Bunce, BJ Murray - Organic preparations and procedures …, 1996 - Taylor & Francis
… In a project related to the metabolism of buspirone (l), we required efficient access to buspirone N-oxide (3). Conversion of trialkylamines to the corresponding amine N-oxides by …
Number of citations: 3 www.tandfonline.com
R Mandrioli, L Mercolini… - Current drug …, 2010 - ingentaconnect.com
… Apart from 1-PP formation, the main metabolic pathways are N-oxidation on the piperazine ring to buspirone Noxide and hydroxylation to 3'-hydroxybuspirone, 5-hydroxybuspirone, and …
Number of citations: 57 www.ingentaconnect.com

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